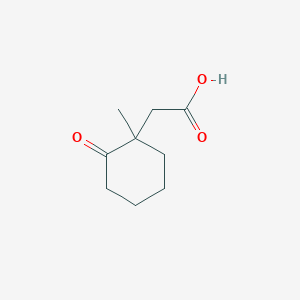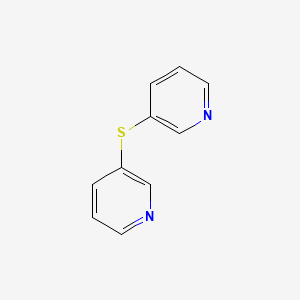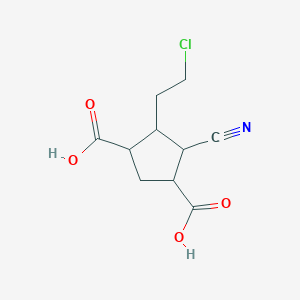
4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid is an organic compound with a complex structure that includes a cyclopentane ring substituted with a chloroethyl group, a cyano group, and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclopentane derivative with 2-chloroethyl cyanide, followed by oxidation and carboxylation reactions to introduce the carboxylic acid groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The cyano group can also participate in interactions with biological molecules, affecting their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Chloroethyl)benzoic acid: Similar structure but with a benzene ring instead of a cyclopentane ring.
5-Cyanocyclopentane-1,3-dicarboxylic acid: Lacks the chloroethyl group.
4-(2-Bromoethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Uniqueness
4-(2-Chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
59042-55-6 |
|---|---|
Fórmula molecular |
C10H12ClNO4 |
Peso molecular |
245.66 g/mol |
Nombre IUPAC |
4-(2-chloroethyl)-5-cyanocyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H12ClNO4/c11-2-1-5-6(9(13)14)3-7(10(15)16)8(5)4-12/h5-8H,1-3H2,(H,13,14)(H,15,16) |
Clave InChI |
DPWNFLXXTQSUTO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C1C(=O)O)C#N)CCCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
![Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B14622462.png)

![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
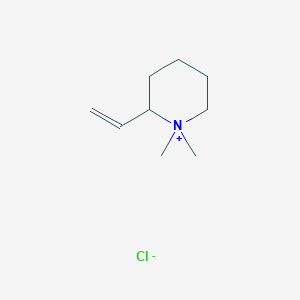
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
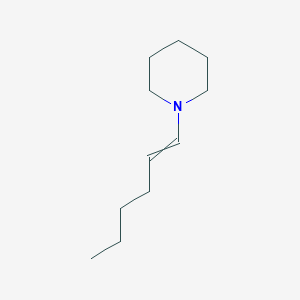
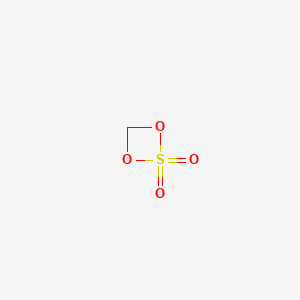
![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)

